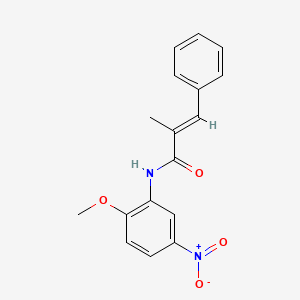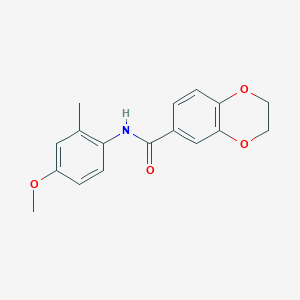![molecular formula C12H17NO2S B4675904 4-[(5-propyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675904.png)
4-[(5-propyl-3-thienyl)carbonyl]morpholine
Übersicht
Beschreibung
4-[(5-propyl-3-thienyl)carbonyl]morpholine, also known as PTM, is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of heterocyclic compounds, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is not yet fully understood, but it is thought to act as a modulator of ion channels in the brain. Specifically, it has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This results in an overall decrease in neuronal activity, which could explain the compound's anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have a range of other biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to have antioxidant properties, which could make it useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(5-propyl-3-thienyl)carbonyl]morpholine for lab experiments is its high potency and selectivity. It has been found to be highly effective at modulating ion channels in the brain, making it a potentially useful tool for studying neuronal excitability and synaptic transmission. However, one of the limitations of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is its relatively short half-life, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-[(5-propyl-3-thienyl)carbonyl]morpholine. One area of interest is in the development of new drugs for the treatment of inflammatory diseases, based on the compound's anti-inflammatory properties. Another area of interest is in the development of new drugs for the treatment of neurological disorders, based on its ability to modulate ion channels in the brain. Additionally, there is potential for the development of new imaging agents based on 4-[(5-propyl-3-thienyl)carbonyl]morpholine, which could be used to visualize the activity of ion channels in the brain in real-time. Overall, 4-[(5-propyl-3-thienyl)carbonyl]morpholine is a compound with a wide range of potential applications in scientific research, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
4-[(5-propyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where it has been found to modulate the activity of ion channels in the brain. This makes it a potentially useful tool for studying the mechanisms of synaptic transmission and neuronal excitability. In addition, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have anti-inflammatory properties, which could make it useful in the development of new drugs for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(5-propylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-11-8-10(9-16-11)12(14)13-4-6-15-7-5-13/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPTZGCHGGYNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(5-propylthiophen-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4675829.png)

![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4675865.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4675892.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675897.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4675903.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4675921.png)
![3-methyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675925.png)
